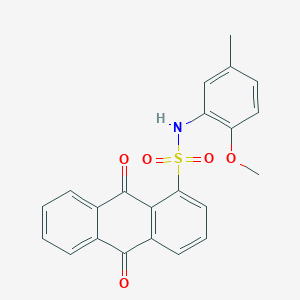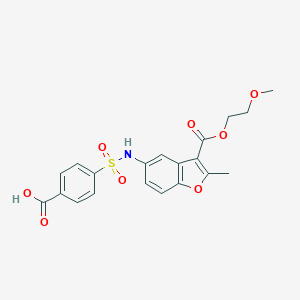![molecular formula C24H21NO3S2 B280763 N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide, commonly known as DNBS, is a chemical compound that has gained significant attention in the field of scientific research. DNBS is a sulfonamide derivative of naphthol that exhibits anti-inflammatory and immunomodulatory properties.
作用機序
DNBS exerts its anti-inflammatory and immunomodulatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. DNBS inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
DNBS has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models of disease, including colitis, arthritis, and neuroinflammation. DNBS has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of Alzheimer's disease.
実験室実験の利点と制限
DNBS has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. DNBS is also stable under normal laboratory conditions, making it easy to store and handle. However, DNBS has some limitations as well. It can be toxic at high concentrations and may have off-target effects on other signaling pathways. Researchers must carefully consider the dose and duration of DNBS treatment to avoid unwanted effects.
将来の方向性
There are several future directions for the study of DNBS. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. DNBS has also shown promise as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of DNBS and to optimize its therapeutic potential. Additionally, the development of new analogs and derivatives of DNBS may lead to the discovery of more potent and selective compounds for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, DNBS is a promising compound for scientific research due to its anti-inflammatory and immunomodulatory properties. Its synthesis is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While DNBS has some limitations, its potential therapeutic applications make it an important area of study for future research.
合成法
DNBS can be synthesized by reacting 4-hydroxy-1-naphthol with 2,4-dimethylthiophenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield DNBS. The synthesis of DNBS is a relatively simple and straightforward process, making it accessible to researchers.
科学的研究の応用
DNBS has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. DNBS has also been found to modulate the activity of immune cells such as T cells and B cells, making it a potential therapeutic agent for autoimmune diseases.
特性
分子式 |
C24H21NO3S2 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
N-[3-(2,4-dimethylphenyl)sulfanyl-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H21NO3S2/c1-16-12-13-22(17(2)14-16)29-23-15-21(19-10-6-7-11-20(19)24(23)26)25-30(27,28)18-8-4-3-5-9-18/h3-15,25-26H,1-2H3 |
InChIキー |
HKHPFYLQZIDRID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O)C |
正規SMILES |
CC1=CC(=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)

![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)

![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
